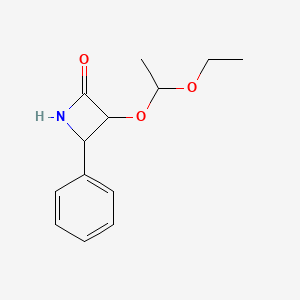
3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one
説明
3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one, also known as 3-EEO-4-PA, is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amine that has been studied extensively due to its unique properties and potential for use in a variety of laboratory experiments.
科学的研究の応用
Chemical Transformations and Synthesis
Amide Bond Cleavage in β-Lactams : Research by Kano, Ebata, and Shibuya (1979) explored the treatment of various phenylazetidin-2-ones, including compounds similar to 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one, with methanesulfonic acid. This process yielded corresponding lactone and lactams, demonstrating the compound's role in the cleavage of the amide bond of β-lactams (S. Kano, T. Ebata, S. Shibuya, 1979).
Synthesis of Antimicrobial Agents : Halve, Bhadauria, and Dubey (2007) synthesized derivatives of 3-chloro-1-phenylazetidin-2-ones, similar in structure to 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one. These compounds showed potent antimicrobial activity against various microbes, highlighting the compound's potential in creating new antimicrobial agents (A. Halve, Deepti Bhadauria, R. Dubey, 2007).
Antitumor Applications : A study by Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to the compound , for their antiproliferative properties. They discovered compounds with potent antitumor activity, indicating potential applications in cancer therapy (Thomas F. Greene et al., 2016).
Synthesis of β-Lactam Derivatives for Biological Activities : The synthesis of various β-lactam derivatives, including structures similar to 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one, has been explored by Al-Ebaisat (2015). These compounds were screened for antimicrobial activities, demonstrating the utility of such compounds in developing new antibacterial and antifungal agents (H. Al-Ebaisat, 2015).
Formation of Quinolones and Related Compounds : Kano, Ebata, and Shibuya (1980) conducted another study where various 1-arylazetidin-2-ones were treated with acids, leading to the formation of dihydro-quinolones. This research illustrates the role of compounds like 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one in synthesizing quinolone-based structures, potentially useful in medicinal chemistry (Shinto Kano, T. Ebata, S. Shibuya, 1980).
特性
IUPAC Name |
3-(1-ethoxyethoxy)-4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-16-9(2)17-12-11(14-13(12)15)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQINUDJUXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579765 | |
| Record name | 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one | |
CAS RN |
201856-48-6 | |
| Record name | 3-(1-Ethoxyethoxy)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



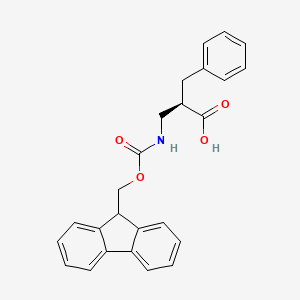
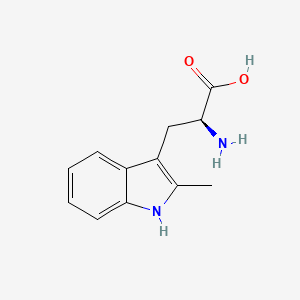
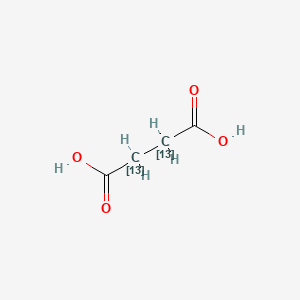
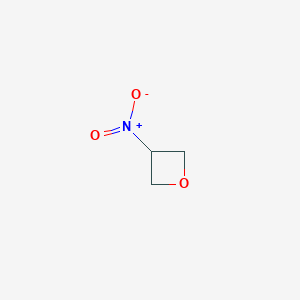
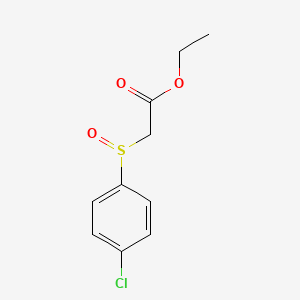
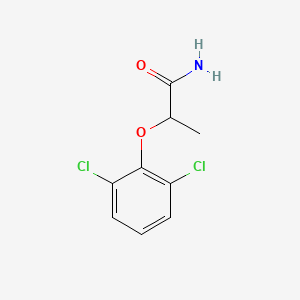
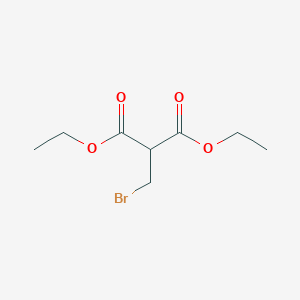
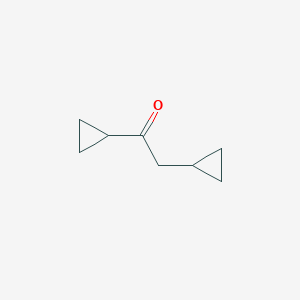
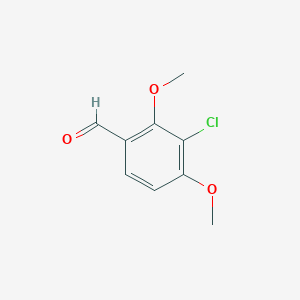
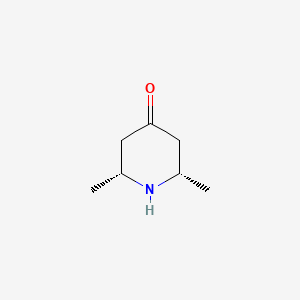
![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
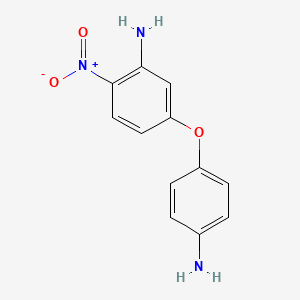
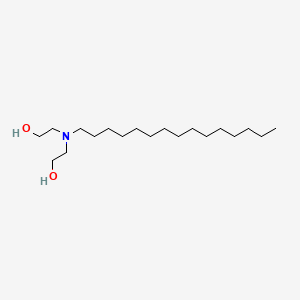
![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)